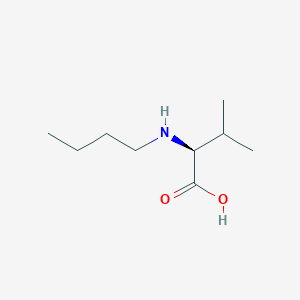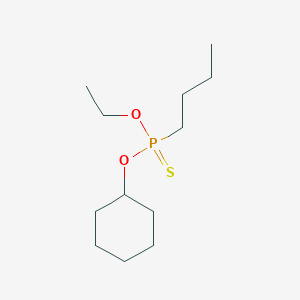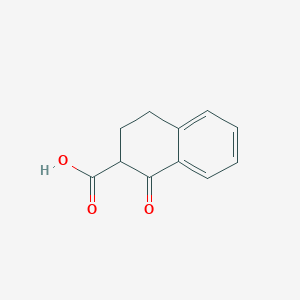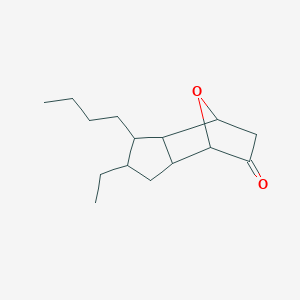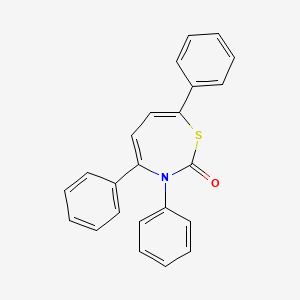
3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one is a heterocyclic compound that belongs to the thiazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a seven-membered ring containing nitrogen and sulfur atoms, along with three phenyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a thiourea derivative with a suitable α,β-unsaturated carbonyl compound. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4,7-Triphenyl-1,3-thiazepine: Lacks the carbonyl group at the 2-position.
3,4,7-Triphenyl-1,3-oxazepin-2(3H)-one: Contains an oxygen atom instead of sulfur in the ring.
3,4,7-Triphenyl-1,3-diazepin-2(3H)-one: Contains two nitrogen atoms in the ring.
Uniqueness
3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, along with the carbonyl group at the 2-position. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62615-97-8 |
|---|---|
Molecular Formula |
C23H17NOS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3,4,7-triphenyl-1,3-thiazepin-2-one |
InChI |
InChI=1S/C23H17NOS/c25-23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(26-23)19-12-6-2-7-13-19/h1-17H |
InChI Key |
WMNPWVYJSIYIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(SC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


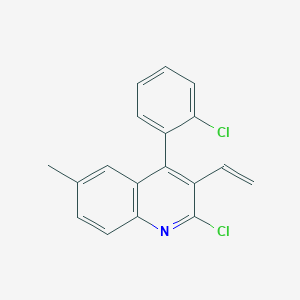
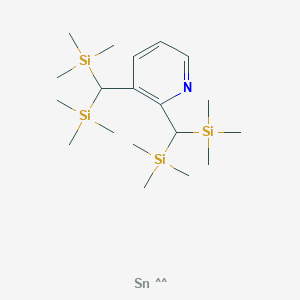
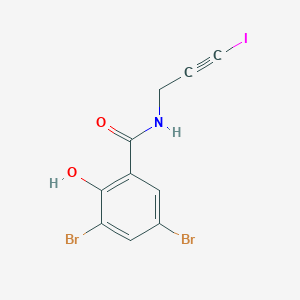
![3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14524043.png)

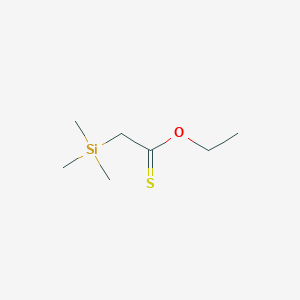
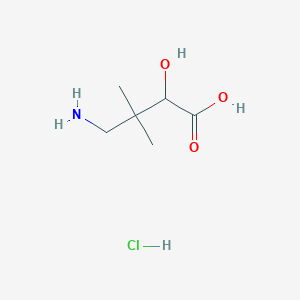
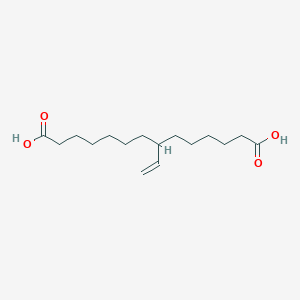
![Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate](/img/structure/B14524078.png)

